

Application Note: Synthesis of 2-Butoxy-N-(2-methoxybenzyl)aniline

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Compound of Interest

Compound Name:	2-Butoxy-N-(2-methoxybenzyl)aniline
Cat. No.:	B1385607

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**Abstract

This document provides a detailed protocol for the synthesis of **2-Butoxy-N-(2-methoxybenzyl)aniline**, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a two-step, one-pot reductive amination procedure. This method involves the formation of a Schiff base intermediate from 2-butoxyaniline and 2-methoxybenzaldehyde, followed by in-situ reduction using a mild reducing agent. This protocol is intended for researchers in organic synthesis, drug discovery, and related fields.

Introduction

Secondary amines, such as N-benzylanilines, are important structural motifs in a wide range of biologically active compounds and functional materials. The target molecule, **2-Butoxy-N-(2-methoxybenzyl)aniline**, combines the structural features of a substituted aniline and a methoxybenzyl group, making it a valuable scaffold for further chemical exploration. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds and is particularly effective for the synthesis of secondary and tertiary amines, often avoiding the overalkylation issues associated with direct alkylation methods.^[1] This protocol details a reliable synthesis of the title compound using this approach.

Reaction Scheme

The synthesis of **2-Butoxy-N-(2-methoxybenzyl)aniline** is accomplished via a reductive amination reaction between 2-butoxyaniline and 2-methoxybenzaldehyde. The reaction proceeds through an imine (Schiff base) intermediate, which is then reduced to the corresponding secondary amine.

Overall Reaction:

- Step 1: Imine Formation: 2-butoxyaniline reacts with 2-methoxybenzaldehyde to form the N-(2-methoxybenzylidene)-2-butoxyaniline intermediate.
- Step 2: Reduction: The imine intermediate is reduced *in situ* to the final product, **2-Butoxy-N-(2-methoxybenzyl)aniline**.

Experimental Protocol

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier	CAS Number
2-Butoxyaniline	Reagent	Sigma-Aldrich	2959-43-5
2-Methoxybenzaldehyde	Reagent	Sigma-Aldrich	135-02-4
Sodium triacetoxyborohydride	Reagent	Sigma-Aldrich	56553-60-7
Dichloromethane (DCM)	Anhydrous	Fisher Scientific	75-09-2
Saturated aq. Sodium Bicarbonate	ACS	VWR	144-55-8
Anhydrous Magnesium Sulfate	ACS	VWR	7487-88-9
Diethyl Ether	ACS	VWR	60-29-7
Hexanes	ACS	VWR	110-54-3

3.2. Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Argon or Nitrogen inlet
- Separatory funnel (250 mL)
- Rotary evaporator
- Silica gel for column chromatography

3.3. Synthesis Procedure

- To a 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-butoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
- Stir the solution at room temperature and add 2-methoxybenzaldehyde (1.05 eq).
- Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
- Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford the pure **2-Butoxy-N-(2-methoxybenzyl)aniline**.

3.4. Characterization

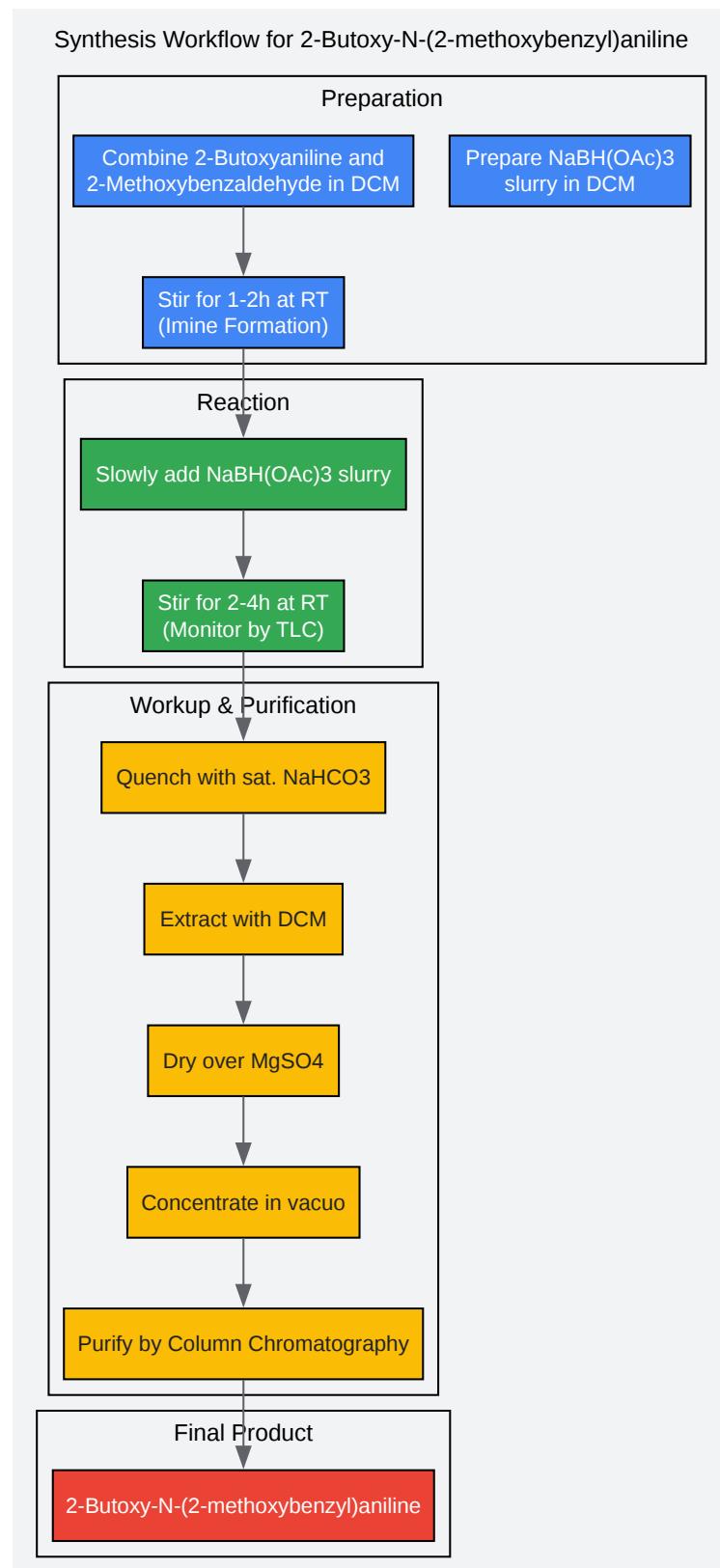
The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Data Presentation

Table 1: Stoichiometry and Reagent Quantities for a 10 mmol Scale Reaction

Reagent	Molar Mass (g/mol)	Equivalents	Amount (mmol)	Mass (g)	Volume (mL)
2-Butoxyaniline	165.23	1.0	10	1.65	~1.67
2-Methoxybenzaldehyde	136.15	1.05	10.5	1.43	~1.26
Sodium triacetoxyborohydride	211.94	1.5	15	3.18	-
Dichloromethane	-	-	-	-	~50

Visualization of the Experimental Workflow

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Caption: A flowchart illustrating the key steps in the synthesis of **2-Butoxy-N-(2-methoxybenzyl)aniline**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
- Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent; handle with care under an inert atmosphere.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described protocol provides a straightforward and efficient method for the synthesis of **2-Butoxy-N-(2-methoxybenzyl)aniline** using a reductive amination approach. This procedure is scalable and utilizes commercially available reagents, making it accessible for a wide range of research applications in organic and medicinal chemistry. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

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References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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